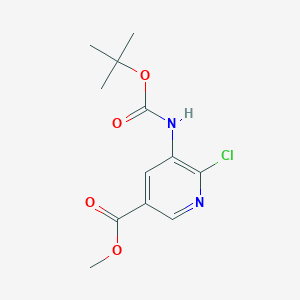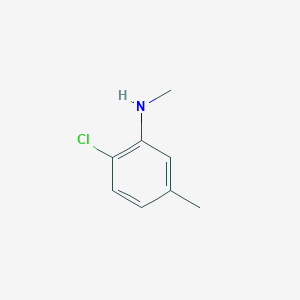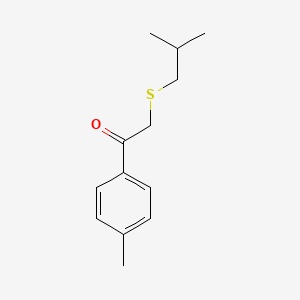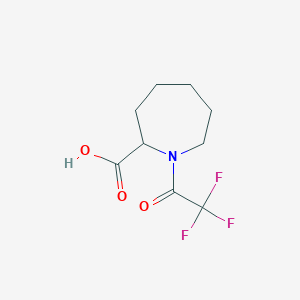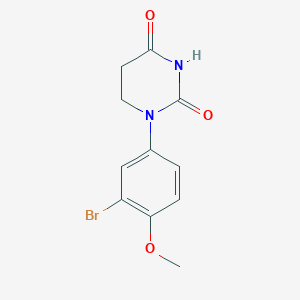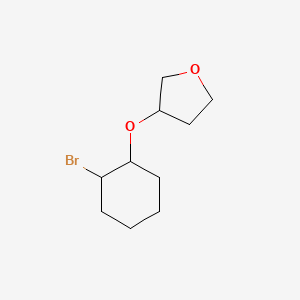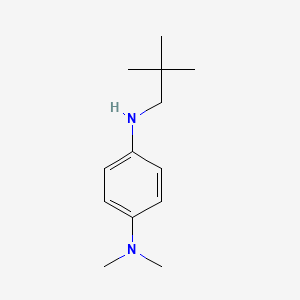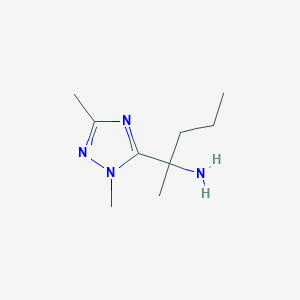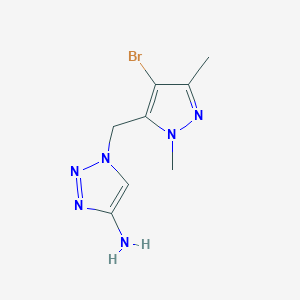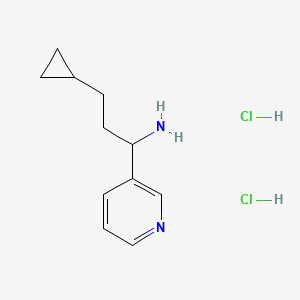![molecular formula C40H56Cl4N3Pd- B15304155 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine is an organometallic palladium complex. It is known for its significant role as a catalyst in various cross-coupling reactions, such as Kumada-Tamao-Corriu, Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling . This compound is characterized by its large steric hindrance and high reactivity, making it a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of a nitrogen heterocyclic carbene ligand with palladium chloride and 3-chloropyridine. The reaction is typically carried out under an inert atmosphere (argon) at room temperature, followed by heating at 90°C for 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using column chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Cross-coupling reactions: Such as Kumada-Tamao-Corriu, Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling.
Substitution reactions: Involving the replacement of ligands around the palladium center.
Common Reagents and Conditions:
Reagents: Organoboranes, organozincs, organostannanes, and aryl halides.
Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate) and under an inert atmosphere.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the nitrogen heterocyclic carbene ligand to the palladium center, which enhances the reactivity of the palladium. The palladium center then facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)
- Chlorophenylallyl[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene]palladium(II)
Uniqueness: The uniqueness of 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine lies in its large steric hindrance and high reactivity, which make it particularly effective in catalyzing challenging cross-coupling reactions. Its structure provides a balance between stability and reactivity, making it a versatile catalyst in various synthetic applications .
Properties
Molecular Formula |
C40H56Cl4N3Pd- |
|---|---|
Molecular Weight |
827.1 g/mol |
IUPAC Name |
4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine |
InChI |
InChI=1S/C35H51Cl2N2.C5H5N.2ClH.Pd/c1-9-24(10-2)28-19-17-20-29(25(11-3)12-4)32(28)38-23-39(35(37)34(38)36)33-30(26(13-5)14-6)21-18-22-31(33)27(15-7)16-8;1-2-4-6-5-3-1;;;/h17-27H,9-16H2,1-8H3;1-5H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
OUPJECMJPREILK-UHFFFAOYSA-L |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CC)CC)C(CC)CC.C1=CC=NC=C1.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


